Carbonic acid, 2-chloroethyl ethyl ester
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Overview
Description
Carbonic acid, 2-chloroethyl ethyl ester is an organic compound with the molecular formula C5H9ClO3. It is a colorless liquid that is used in various chemical processes. The compound is known for its reactivity due to the presence of both chloro and carbonate functional groups, making it a valuable intermediate in organic synthesis.
Preparation Methods
Synthetic Routes and Reaction Conditions: Carbonic acid, 2-chloroethyl ethyl ester can be synthesized through the reaction of 2-chloroethanol with ethyl chloroformate in the presence of a base such as pyridine. The reaction typically occurs at room temperature and yields the desired carbonate ester.
Industrial Production Methods: In an industrial setting, the production of 2-chloroethyl ethyl carbonate involves the continuous addition of 2-chloroethanol to a mixture of ethyl chloroformate and a base. The reaction is carried out in a controlled environment to ensure high yield and purity of the product.
Types of Reactions:
Substitution Reactions: this compound can undergo nucleophilic substitution reactions where the chloro group is replaced by other nucleophiles such as amines or thiols.
Hydrolysis: The compound can be hydrolyzed in the presence of water or aqueous base to yield 2-chloroethanol and ethyl carbonate.
Reduction: Reduction of 2-chloroethyl ethyl carbonate can lead to the formation of ethyl carbonate and ethylene.
Common Reagents and Conditions:
Nucleophilic Substitution: Common reagents include amines, thiols, and alkoxides. The reactions are typically carried out in polar aprotic solvents such as dimethyl sulfoxide or acetonitrile.
Hydrolysis: Water or aqueous sodium hydroxide is used under mild conditions.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are employed.
Major Products Formed:
Substitution: Products include substituted ethyl carbonates.
Hydrolysis: 2-Chloroethanol and ethyl carbonate.
Reduction: Ethyl carbonate and ethylene.
Scientific Research Applications
Carbonic acid, 2-chloroethyl ethyl ester is used in various scientific research applications:
Chemistry: It serves as an intermediate in the synthesis of other organic compounds, particularly in the preparation of pharmaceuticals and agrochemicals.
Biology: The compound is used in the study of enzyme-catalyzed reactions involving carbonate esters.
Medicine: It is explored for its potential use in drug delivery systems due to its ability to form biodegradable polymers.
Industry: The compound is used in the production of specialty chemicals and as a reagent in organic synthesis.
Mechanism of Action
The mechanism of action of Carbonic acid, 2-chloroethyl ethyl ester involves its reactivity towards nucleophiles. The chloro group is a good leaving group, making the compound susceptible to nucleophilic attack. This reactivity is exploited in various chemical transformations where the compound acts as an electrophile.
Comparison with Similar Compounds
- 2-Chloroethyl methyl carbonate
- 2-Chloroethyl propyl carbonate
- 2-Chloroethyl butyl carbonate
Comparison: Carbonic acid, 2-chloroethyl ethyl ester is unique due to its specific reactivity profile and the balance between its chloro and ethyl carbonate groups. Compared to its analogs, it offers a distinct combination of reactivity and stability, making it suitable for specific synthetic applications where other similar compounds might not be as effective.
Properties
CAS No. |
50780-47-7 |
---|---|
Molecular Formula |
C5H9ClO3 |
Molecular Weight |
152.57 g/mol |
IUPAC Name |
2-chloroethyl ethyl carbonate |
InChI |
InChI=1S/C5H9ClO3/c1-2-8-5(7)9-4-3-6/h2-4H2,1H3 |
InChI Key |
SEEYHRCMNMPHDG-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)OCCCl |
Origin of Product |
United States |
Synthesis routes and methods
Procedure details
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